Pentanoic acid, 5-(methylphenylamino)-
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Overview
Description
This compound is characterized by the presence of a pentanoic acid backbone with a methylphenylamino group attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-(methylphenylamino)-, typically involves the reaction of pentanoic acid with methylphenylamine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of pentanoic acid and the amine group of methylphenylamine .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-(methylphenylamino)-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pentanoic acid, 5-(methylphenylamino)-, has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of pentanoic acid, 5-(methylphenylamino)-, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Valeric Acid:
Butyric Acid: A shorter-chain carboxylic acid with similar chemical properties.
Hexanoic Acid: A longer-chain carboxylic acid with similar reactivity.
Uniqueness
Pentanoic acid, 5-(methylphenylamino)-, is unique due to the presence of the methylphenylamino group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s reactivity and potential biological activities compared to its parent compound, valeric acid .
Properties
CAS No. |
663602-87-7 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5-(N-methylanilino)pentanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-13(10-6-5-9-12(14)15)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,14,15) |
InChI Key |
QBLXVHTTXKSZFS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
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